molecular formula C18H20N4O2 B2381071 N-(butan-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923233-14-1

N-(butan-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2381071
CAS No.: 923233-14-1
M. Wt: 324.384
InChI Key: BTIQTBZXEREYCC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic core with fused pyrazole and pyridine rings. The target molecule features a 5-methyl group, a 3-oxo moiety, a 2-phenyl substituent, and a butan-2-yl carboxamide at position 7 (Fig. 1). Its molecular formula is C₂₁H₂₄N₄O₂ (molecular weight: 364.44 g/mol). The butan-2-yl group introduces a branched alkyl chain, influencing solubility and pharmacokinetic properties. Structural confirmation of such analogs often employs crystallographic tools like SHELXL and WinGX for refinement and visualization .

Properties

IUPAC Name

N-butan-2-yl-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-12(2)19-17(23)14-10-21(3)11-15-16(14)20-22(18(15)24)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIQTBZXEREYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(butan-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing techniques such as solvent-free reactions or high-temperature conditions .

Chemical Reactions Analysis

N-(butan-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(butan-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituent at Position 7 Key Properties/Applications Reference
N-(butan-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide C₂₁H₂₄N₄O₂ 364.44 Butan-2-yl Enhanced lipophilicity Target Compound
N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide C₂₂H₂₀N₄O₂ 372.43 2,5-Dimethylphenyl Increased steric bulk; potential kinase inhibition
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide C₂₇H₂₄N₄O₂ 452.52 3-Methylphenyl (benzyl variant) Reduced solubility; possible CNS activity
N-(2-Methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide C₁₉H₂₂N₄O₃ 354.40 2-Methoxyethyl Improved aqueous solubility
N-Cycloheptyl-5-benzyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide C₂₈H₂₉N₄O₂ 465.56 Cycloheptyl High molecular weight; niche targeting

Key Observations :

  • Lipophilicity : The butan-2-yl and 2,5-dimethylphenyl analogs exhibit higher lipophilicity compared to the 2-methoxyethyl derivative, which benefits from polar ether linkages .
  • Solubility : The 2-methoxyethyl group enhances water solubility (logP ≈ 1.2 predicted), making it favorable for oral bioavailability .
  • Steric Effects : Bulky substituents (e.g., benzyl, cycloheptyl) may hinder binding to flat enzymatic pockets but could improve selectivity for specific targets .

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